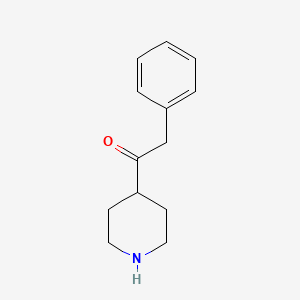

2-Phenyl-1-(piperidin-4-yl)ethan-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

184831-28-5 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

2-phenyl-1-piperidin-4-ylethanone |

InChI |

InChI=1S/C13H17NO/c15-13(12-6-8-14-9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 |

InChI Key |

YPEONYJCVGSTMP-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Phenyl 1 Piperidin 4 Yl Ethan 1 One and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections Leading to the 2-Phenyl-1-(piperidin-4-yl)ethan-1-one Framework

A retrosynthetic analysis of this compound reveals several strategic disconnections that form the basis for various synthetic approaches. The most intuitive disconnection is at the C-N bond of the piperidine (B6355638) ring, suggesting a convergent synthesis from a pre-functionalized piperidine precursor and a phenylacetyl equivalent. Another key disconnection can be made at the C4-acyl bond, pointing towards an acylation of a 4-substituted piperidine. Furthermore, disconnection within the piperidine ring itself suggests its construction via cyclization strategies, such as the Dieckmann condensation.

A plausible retrosynthetic pathway involves the disconnection of the phenacyl group at the 4-position of the piperidine ring. This leads to precursors such as a 4-substituted piperidine derivative (e.g., piperidine-4-carboxylic acid or its corresponding acid chloride) and a phenyl-containing nucleophile or electrophile. Alternatively, the piperidine ring itself can be disconnected, suggesting a strategy involving the cyclization of an acyclic amino-diester, a classic approach for constructing the piperidine core.

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through a variety of classical and modern synthetic methodologies, each with its own advantages and limitations. These routes can be broadly categorized into alkylation and acylation strategies, organometallic coupling approaches, and methods involving heterocyclic ring formation and modification.

Alkylation and Acylation Strategies

Alkylation and acylation reactions represent some of the most direct methods for the synthesis of the target molecule. A prominent example is the Friedel-Crafts acylation, a fundamental reaction in organic chemistry for the formation of C-C bonds involving an aromatic ring. chemistryjournals.netlibretexts.org In this approach, benzene (B151609) can be acylated with a suitable piperidine-containing electrophile, such as N-protected piperidine-4-acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.ukyoutube.com The reaction proceeds through the formation of an acylium ion, which then undergoes electrophilic aromatic substitution on the benzene ring to yield the desired ketone. libretexts.org The use of an N-protecting group on the piperidine nitrogen is crucial to prevent side reactions and to control the reactivity of the piperidine moiety.

Another classical approach involves the use of a Grignard reagent. For instance, the reaction of phenylmagnesium bromide with an N-protected piperidine-4-carbonitrile can lead to the formation of the desired ketone after hydrolysis of the intermediate imine. wikipedia.org The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the nitrile group.

| Strategy | Precursors | Reagents and Conditions | Key Features |

| Friedel-Crafts Acylation | Benzene, N-Protected Piperidine-4-acetyl chloride | AlCl₃, inert solvent | Direct formation of the aryl ketone. Requires protection of the piperidine nitrogen. |

| Grignard Reaction | N-Protected Piperidine-4-carbonitrile, Phenylmagnesium bromide | Anhydrous ether or THF, followed by acidic workup | Versatile method for C-C bond formation. Sensitive to moisture and acidic protons. |

Organometallic Coupling Approaches

Modern synthetic chemistry offers powerful tools for C-C bond formation through organometallic cross-coupling reactions. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has emerged as a versatile method for the synthesis of biaryl compounds and can be adapted for the synthesis of aryl ketones. organic-chemistry.orgrsc.org A potential strategy for synthesizing this compound via a Suzuki coupling could involve the reaction of a 4-acylpiperidine derivative bearing a suitable leaving group with phenylboronic acid in the presence of a palladium catalyst and a base. slideshare.netnih.gov

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.netnih.govrsc.org Optimization of these parameters is crucial for achieving high yields and selectivity.

| Coupling Reaction | Coupling Partners | Catalyst System | Advantages |

| Suzuki Coupling | 4-(Halogenated-acetyl)piperidine, Phenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild reaction conditions, high functional group tolerance. |

Heterocyclic Ring Formation and Modification

The construction of the piperidine ring itself is a fundamental aspect of the synthesis. The Dieckmann condensation is a classic intramolecular reaction of diesters with a base to form β-keto esters, which can be further manipulated to yield piperidinones. wikipedia.orgrsc.orgalfa-chemistry.comorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of a precursor to this compound, a suitably substituted acyclic amino-diester can be cyclized using a strong base like sodium ethoxide. rsc.org The resulting cyclic β-keto ester can then be decarboxylated to afford a 4-piperidinone, which can be further functionalized at the 4-position.

Stereoselective Synthesis of Chiral Analogs of this compound

The development of stereoselective methods for the synthesis of chiral piperidine derivatives is of significant interest due to the prevalence of these motifs in biologically active molecules. nih.govnih.govorganic-chemistry.org Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a common strategy. acs.org For instance, starting from a chiral amino acid, a series of reactions can be employed to construct the chiral piperidine ring with a defined stereochemistry. researchgate.netresearchgate.net

Another powerful approach involves the use of chiral auxiliaries to control the stereochemical outcome of a reaction. These auxiliaries are temporarily incorporated into the molecule to direct the formation of a specific stereoisomer and are subsequently removed. Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a tetrahydropyridine (B1245486) derivative, using a chiral catalyst is also a highly effective method for introducing chirality. nih.gov

| Stereoselective Strategy | Description | Key Advantage |

| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules (e.g., amino acids) as starting materials. acs.org | Access to enantiomerically pure products with predictable absolute stereochemistry. |

| Chiral Auxiliaries | Temporary incorporation of a chiral group to direct a stereoselective transformation. | High levels of stereocontrol can be achieved. |

| Asymmetric Hydrogenation | Reduction of a prochiral double bond using a chiral catalyst to create a stereocenter. nih.gov | Atom-economical and can provide high enantiomeric excess. |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction conditions is a critical aspect of synthetic chemistry to maximize product yield, minimize side reactions, and ensure the scalability of the process. For the synthesis of this compound, several factors can be fine-tuned.

In Friedel-Crafts acylation, the choice of Lewis acid, solvent, and reaction temperature can significantly impact the outcome. chemguide.co.uk While aluminum chloride is a common catalyst, other Lewis acids may offer milder conditions and improved selectivity. The reaction is typically carried out in a non-polar, aprotic solvent to prevent reaction with the catalyst.

For Grignard reactions, maintaining strictly anhydrous conditions is paramount, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. wikipedia.orgyoutube.com The rate of addition of the Grignard reagent and the reaction temperature are also important parameters to control to avoid side reactions.

In palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in the efficiency of the catalytic cycle. nih.gov Screening a variety of phosphine-based or N-heterocyclic carbene (NHC) ligands can lead to significant improvements in yield and reaction time. The choice of base and solvent is also critical for the transmetalation and reductive elimination steps.

The following table provides a hypothetical example of reaction optimization for a Suzuki coupling to synthesize a precursor to the target molecule.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |

| 3 | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 120 | 92 |

| 4 | Pd(PPh₃)₄ | - | Na₂CO₃ | Ethanol/H₂O | 80 | 78 |

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally and economically sustainable manufacturing processes. themedicinemaker.com The focus is on minimizing waste, reducing energy consumption, and utilizing safer, renewable materials. pharmafeatures.com

Atom Economy and Waste Prevention: A primary goal of green chemistry is to design syntheses that maximize the incorporation of all materials used in the process into the final product. pharmafeatures.com Multicomponent reactions (MCRs) are exemplary in this regard, as they allow the construction of complex molecules like piperidine precursors in a single step, thereby reducing waste and improving efficiency. pharmafeatures.com For the final acylation step, using catalytic methods instead of stoichiometric reagents would significantly improve the atom economy.

Safer Solvents and Reaction Conditions: The pharmaceutical industry is a major consumer of solvents, many of which are toxic and environmentally harmful. themedicinemaker.com Green approaches advocate for replacing traditional solvents like dichloromethane (B109758) or dimethylformamide (DMF) with safer alternatives.

| Traditional Solvent | Green Alternative(s) | Rationale for Change |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity. |

| Dimethylformamide (DMF) | Cyrene®, Dimethyl Carbonate (DMC) | Bio-derived (Cyrene®), biodegradable, lower toxicity. |

| Benzene/Toluene | Water, Supercritical CO₂ | Non-toxic, non-flammable, readily available. |

Furthermore, implementing solvent-free reaction conditions, such as mechanochemistry (using mechanical force to drive reactions), represents a significant step forward in sustainable synthesis. pharmafeatures.com

Use of Catalysis: Catalytic reactions are preferred over stoichiometric ones because catalysts are used in small amounts and can often be recycled and reused. For the synthesis of the piperidine ring, which is a key precursor, advances have been made in using heterogeneous catalysts for the hydrogenation of pyridines. nih.gov A unique surface single-atom alloy catalyst (Ru₁CoNP/HAP) has been shown to produce piperidine from furfural (B47365), a bio-based platform chemical, demonstrating a pathway from renewable feedstocks. nih.gov

Renewable Feedstocks: A core principle of green chemistry is the use of renewable rather than depleting feedstocks. The synthesis of the piperidine core from biomass-derived furfural is a prime example of this principle in action. nih.gov This approach reduces reliance on fossil fuels and contributes to a more circular economy.

Energy Efficiency: Synthetic methods that operate at ambient temperature and pressure are inherently more energy-efficient. The use of advanced technologies like flow chemistry, microwave irradiation, or sonication can often reduce reaction times from hours to minutes, leading to significant energy savings and increased process efficiency. themedicinemaker.com

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be redesigned to be more sustainable, safer, and cost-effective, aligning with the future direction of active pharmaceutical ingredient (API) manufacturing. themedicinemaker.compharmafeatures.com

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Phenyl 1 Piperidin 4 Yl Ethan 1 One

Electrophilic and Nucleophilic Reactivity of the Piperidine (B6355638) and Carbonyl Moieties

The dual functionality of 2-Phenyl-1-(piperidin-4-yl)ethan-1-one imparts both nucleophilic and electrophilic characteristics to the molecule.

Piperidine Moiety: The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This nucleophilicity allows it to readily participate in reactions with a variety of electrophiles. Common reactions include N-alkylation with alkyl halides and N-acylation with acyl chlorides or anhydrides to form the corresponding tertiary amines and amides, respectively. google.comorientjchem.org The nitrogen can also act as a nucleophile in substitution reactions, such as attacking activated aromatic systems.

Carbonyl Moiety: The carbonyl group exhibits opposing reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This forms the basis for reactions like reduction by hydride reagents, addition of organometallic reagents, and formation of imines and enamines. Conversely, the carbonyl oxygen possesses lone pairs and acts as a Lewis base, capable of being protonated by acids or coordinating to Lewis acids, which further enhances the electrophilicity of the carbonyl carbon. Furthermore, the α-protons on the methylene (B1212753) group adjacent to the carbonyl are acidic and can be removed by a suitable base to form a nucleophilic enolate intermediate, which can then react with various electrophiles.

Reduction and Oxidation Chemistry of this compound

The functional groups within this compound allow for specific reduction and oxidation reactions.

Reduction: The ketone functional group is readily reduced to a secondary alcohol, yielding 2-phenyl-1-(piperidin-4-yl)ethan-1-ol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, often used in protic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uk For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be employed, though it requires anhydrous, aprotic conditions. libretexts.org These reactions proceed via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. chemguide.co.uklibretexts.org

Table 1: Common Conditions for Ketone Reduction

| Reagent | Solvent | Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol / Ethanol | Room Temperature | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether / THF | Anhydrous, 0°C to RT | Secondary Alcohol |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Ethanol / Acetic Acid | Elevated Pressure/Temp | Secondary Alcohol |

Oxidation: The oxidation of this compound can target either the piperidine ring or the side chain, depending on the reagents and conditions. Oxidation of the secondary amine in the piperidine ring can lead to various products, including hydroxylamines or nitroxides, though this can be challenging to control. More specific oxidation can be performed on the side chain. For instance, oxidation of the secondary alcohol derivative (obtained from reduction of the ketone) back to the ketone can be achieved using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation. Stronger oxidizing agents have the potential to cleave the C-C bond adjacent to the carbonyl group. The oxidation of a related compound, 2-hydroxy-1,2-diphenylethanone, to 1,2-di(phenyl)ethan-1,2-dione has been achieved using copper(II) citrate, suggesting that metal-catalyzed oxidations can be effective for α-hydroxy ketones. unpad.ac.idresearchgate.net

Functional Group Interconversions and Modulations of the this compound Core

Functional group interconversion (FGI) is a key strategy for modifying the core structure of this compound, enabling the synthesis of a wide array of derivatives.

Transformations at the Carbonyl Group: The ketone can be converted into a variety of other functional groups. Reaction with hydroxylamine (B1172632) hydrochloride yields an oxime, while reaction with hydrazine (B178648) or substituted hydrazines affords the corresponding hydrazones. The ketone can also undergo the Wittig reaction, where treatment with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond.

Transformations at the Piperidine Nitrogen: The secondary amine is a versatile handle for modification. As mentioned, N-acylation and N-alkylation are common transformations. nih.govresearchgate.net N-acylation with reagents like acetyl chloride or acetic anhydride (B1165640) produces the corresponding N-acetyl derivative, which can serve to protect the amine or modulate the molecule's properties. orientjchem.org Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120), is an efficient method for N-alkylation. sciencemadness.orgsciencemadness.org

Reaction Kinetics and Mechanistic Pathways of this compound Transformations

Understanding the kinetics and mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Mechanistic studies on related piperidine compounds provide insight into likely pathways. For instance, kinetic studies of the nucleophilic aromatic substitution (SNAr) reactions of piperidine show that the reaction is often second-order with respect to piperidine. This suggests a mechanism where the first piperidine molecule acts as a nucleophile, adding to the electrophile, and a second piperidine molecule acts as a base in a subsequent, rate-determining deprotonation step.

In the context of derivatization, kinetic resolution by deprotonation of N-Boc-2-arylpiperidines has been demonstrated using n-BuLi and the chiral ligand sparteine. whiterose.ac.ukacs.org This allows for the separation of enantiomers and the synthesis of enantioenriched piperidine fragments. Such kinetic studies highlight the subtle factors that can be exploited to achieve high levels of stereoselectivity. whiterose.ac.ukacs.org Mechanistic investigations into copper-catalyzed intramolecular C-H amination for the synthesis of piperidines have proposed a catalytic cycle involving Cu(I)/Cu(II) pathways. acs.org

Synthesis of Structurally Modified Analogs and Derivatives of this compound

The core structure of this compound serves as a scaffold for the synthesis of diverse analogs through modifications at the phenyl moiety and the piperidine ring. nih.govchemrevlett.com

The phenyl ring is amenable to electrophilic aromatic substitution (SEAr), allowing for the introduction of various substituents. wikipedia.org The phenacyl group (-COCH₂-R) is generally considered deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl group. lkouniv.ac.in Therefore, reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation are expected to introduce substituents primarily at the meta-position of the phenyl ring. lkouniv.ac.intotal-synthesis.com

Table 2: Predicted Regioselectivity of SEAr on the Phenyl Ring

| Reaction | Reagents | Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-(3-Nitrophenyl)-1-(piperidin-4-yl)ethan-1-one |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-(3-Bromophenyl)-1-(piperidin-4-yl)ethan-1-one |

| Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-(3-Acylphenyl)-1-(piperidin-4-yl)ethan-1-one |

The secondary amine of the piperidine ring is the most common site for derivatization. A wide variety of substituents can be introduced at this position to modulate the physicochemical and pharmacological properties of the molecule.

N-Alkylation: This can be achieved by reacting the parent compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile. google.comresearchgate.net Another powerful method is reductive amination, which involves treating the amine with an aldehyde or ketone and a reducing agent like sodium triacetoxyborohydride. sciencemadness.org

N-Acylation: Amides are readily formed by treating the piperidine nitrogen with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. nih.govsemanticscholar.org A variety of N-acyl derivatives have been synthesized using this approach to explore structure-activity relationships. nih.gov

N-Arylation: The introduction of an aryl group at the nitrogen position can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

The synthesis of diverse libraries of piperidine derivatives is a common strategy in medicinal chemistry, as demonstrated by the preparation of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs as potential enzyme inhibitors. nih.gov

Alterations of the Carbonyl Bridge

The carbonyl group of this compound represents a key site for chemical modification, allowing for a diverse range of derivatization and transformation studies. The electrophilic nature of the carbonyl carbon, influenced by the partial positive charge, makes it susceptible to nucleophilic attack. This reactivity is central to synthesizing a variety of derivatives, including alcohols, amines, and compounds with extended carbon skeletons. Common alterations of this carbonyl bridge involve reduction to a secondary alcohol, reductive amination to introduce new amino functionalities, and carbon-carbon bond-forming reactions such as the Grignard and Wittig reactions.

While specific studies on the carbonyl transformations of this compound are not extensively documented in publicly available literature, the reactivity of this functional group can be inferred from studies on closely related N-substituted 4-acylpiperidines. These analogous structures serve as valuable models for predicting the chemical behavior of the target compound.

Reduction of the Carbonyl Group

The reduction of the ketone functionality in 4-acylpiperidines to a secondary alcohol is a fundamental transformation. This is typically achieved using various reducing agents, which can influence the stereochemical outcome of the reaction. For instance, the reduction of N-substituted piperidin-4-ones is a key step in the synthesis of various biologically active molecules.

| Starting Material | Reagent | Product | Reference |

| N-benzyl-4-piperidone | NaBH4 | 1-benzylpiperidin-4-ol | F. F. Blicke et al., J. Am. Chem. Soc. 1954, 76 (9), pp 2317–2321 |

| 1-(2-phenylethyl)-piperidine-4-one | Red-Al | 4-hydroxy-1-(2-phenylethyl)piperidine | nih.gov |

This table is illustrative and based on reactions of analogous compounds.

Detailed research findings on related compounds show that reagents like sodium borohydride (NaBH4) in an alcoholic solvent are effective for this type of reduction. The resulting secondary alcohol, 4-(1-hydroxy-2-phenylethyl)piperidine, can exist as different stereoisomers, and the choice of reducing agent and reaction conditions can sometimes provide stereocontrol.

Reductive Amination

Reductive amination is a powerful method for converting a carbonyl group into an amine. This reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This process allows for the introduction of a wide variety of substituents at the carbonyl carbon.

A common procedure involves reacting the ketone with an amine in the presence of a reducing agent that is selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (Na(OAc)3BH) are frequently used for this purpose. harvard.edu For example, a patent describes the reaction of N-benzyl-4-piperidone with tert-butyl carbamate, followed by Pd/C catalytic hydrogenation to yield the corresponding 4-amino derivative. google.com

| Starting Material | Amine Source | Reducing Agent | Product | Reference |

| N-benzyl-4-piperidone | tert-butyl carbamate | Pd/C, H2 | tert-butyl (1-benzylpiperidin-4-yl)carbamate | google.com |

| Aldehydes/Ketones | Primary/Secondary Amines | NaBH3CN | Secondary/Tertiary Amines | harvard.edu |

This table presents examples of reductive amination on related piperidone structures.

This transformation is significant as it opens pathways to a large family of derivatives by varying the amine component used in the reaction.

Carbon-Carbon Bond Formation

The carbonyl bridge also serves as a reactive handle for constructing new carbon-carbon bonds, thereby extending the molecular framework. Classic organometallic reactions, such as the Grignard and Wittig reactions, are instrumental in this context.

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. sigmaaldrich.com This reaction allows for the introduction of a wide range of alkyl, aryl, or vinyl groups. For instance, studies on related piperidones have shown the successful addition of Grignard reagents to form tertiary alcohols. nih.gov

| Starting Material (Analog) | Grignard Reagent | Product | Reference |

| 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | 4-methoxyphenylmagnesium bromide | Boc-protected piperidine tertiary alcohol | nih.gov |

This table is based on a reaction performed on a related piperidine derivative.

Wittig Reaction:organic-chemistry.orgnih.govresearchgate.net| Starting Material | Wittig Reagent | Product Type | General Reference |

| Ketone (e.g., 4-acylpiperidine) | Ph3P=CHR | Alkene | organic-chemistry.org |

This table illustrates the general principle of the Wittig reaction.

Advanced Structural Characterization and Spectroscopic Elucidation of 2 Phenyl 1 Piperidin 4 Yl Ethan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Phenyl-1-(piperidin-4-yl)ethan-1-one and its derivatives in solution. ipb.pt One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques provide detailed information about the molecular framework, the stereochemistry of the piperidine (B6355638) ring, and the spatial relationships between different parts of the molecule. ijitee.orgresearchgate.net

The piperidine ring in these compounds typically adopts a chair conformation to minimize steric strain, with substituents preferentially occupying equatorial positions. chemrevlett.com The specific conformation can be determined by analyzing the coupling constants (³J) between adjacent protons in the ¹H NMR spectrum. A large coupling constant (typically 10-13 Hz) between vicinal protons indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or diequatorial relationships. For instance, in many 2,6-diarylpiperidin-4-one derivatives, the observation of a doublet of doublets for the C6 proton with coupling constants of approximately 10 Hz and 4 Hz is indicative of a chair conformation with equatorial aryl groups. However, depending on the nature and size of substituents on the nitrogen or carbon atoms of the ring, the ring may adopt flattened chair, boat, or twist-boat conformations. researchgate.net

Advanced 2D NMR experiments are crucial for unambiguous assignments and detailed conformational analysis.

COSY (Correlation Spectroscopy) is used to identify spin-spin coupled protons, helping to trace the connectivity within the piperidine ring and the phenylethyl side chain. ijitee.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for assigning quaternary carbons and piecing together the molecular structure. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity between protons. diva-portal.org NOE correlations can confirm the stereochemical arrangement of substituents, for example, by showing the spatial proximity between an axial proton at C3 and another axial proton at C5, further confirming a chair conformation. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for the this compound Core Structure.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| C=O | - | > 200 | The chemical shift of the carbonyl carbon is highly characteristic and appears far downfield. |

| Phenyl-C (ipso) | - | 135-140 | Quaternary carbon attached to the CH₂ group. |

| Phenyl-C (ortho, meta) | 7.20-7.40 | 128-130 | Typical range for aromatic protons and carbons. |

| Phenyl-C (para) | 7.15-7.30 | 126-128 | The para carbon signal is often less intense. |

| Phenyl-CH₂ | 3.60-3.80 | 40-45 | Protons and carbon alpha to the carbonyl group. |

| Piperidine C4-H | 2.80-3.20 | 45-50 | The proton at the point of substitution on the piperidine ring. |

| Piperidine C2/C6-H (eq) | 3.00-3.40 | 45-55 | Equatorial protons adjacent to the nitrogen are typically deshielded compared to axial protons. |

| Piperidine C2/C6-H (ax) | 2.50-2.90 | 45-55 | Axial protons adjacent to the nitrogen. |

| Piperidine C3/C5-H (eq) | 1.80-2.20 | 30-40 | Equatorial protons beta to the nitrogen. |

| Piperidine C3/C5-H (ax) | 1.50-1.90 | 30-40 | Axial protons beta to the nitrogen. |

| Piperidine N-H | 1.50-2.50 (broad) | - | The chemical shift is variable and depends on solvent, concentration, and temperature. |

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides unambiguous and precise information on the molecular structure of this compound derivatives in the solid state. researchgate.net This technique allows for the exact determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and three-dimensional arrangement of atoms. ijitee.org

The solid-state conformation of the piperidine ring is a key feature revealed by X-ray diffraction. In most reported structures of related compounds, the piperidine ring adopts a chair conformation, as this minimizes both angular and torsional strain. chemrevlett.comchemrevlett.comnih.gov For example, the crystal structure of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one shows a clear chair conformation for the six-membered heterocycle. nih.gov However, significant steric hindrance from bulky substituents can lead to distorted chair or even twist-boat conformations in the solid state. chemrevlett.comresearchgate.net

Table 2: Example Crystallographic Data for a Piperidine Derivative.

| Parameter | Value | Reference Compound |

| Empirical Formula | C₂₁H₂₆N₂O | 2,2-Diphenyl-4-(piperidin-1-yl)butanamide |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 13.430(3) | Based on a similar derivative ijitee.org |

| b (Å) | 7.7945(15) | Based on a similar derivative ijitee.org |

| c (Å) | 10.8550(6) | Based on a similar derivative ijitee.org |

| β (°) | 108.550(6) | Based on a similar derivative ijitee.org |

| V (ų) | 1200.5(4) | Calculated from cell parameters |

| Z | 4 | Molecules per unit cell |

| Conformation | Chair | nih.gov |

| Key Interactions | N-H···N and N-H···O hydrogen bonds | nih.gov |

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is used to study the fragmentation pathways of the protonated molecule, offering valuable structural insights. wvu.eduwvu.edu

The fragmentation of these compounds is directed by the presence of the ketone, the phenyl ring, and the piperidine nitrogen. Common fragmentation patterns for related N-substituted piperidine compounds involve cleavages alpha to the nitrogen and within the piperidine ring. wvu.edu For this compound, the protonated molecule [M+H]⁺ would likely undergo the following characteristic fragmentations under collision-induced dissociation (CID):

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the piperidine ring is a highly probable pathway. This can lead to the formation of a stable phenylacetyl cation (C₆H₅CH₂CO⁺, m/z 119) and a neutral piperidine molecule.

Piperidine Ring Opening: Fragmentation can be initiated by cleavage of the C-C bonds within the piperidine ring, often following a charge-remote mechanism. This leads to a series of smaller fragment ions corresponding to the loss of ethylene (B1197577) or other small neutral molecules.

Loss of the Phenylacetyl Group: The entire 2-phenylethan-1-one group can be lost, resulting in a protonated piperidin-4-yl cation.

These fragmentation pathways provide a "fingerprint" that can be used to identify the core structure and the nature of substituents in unknown samples. nih.gov

Table 3: Predicted Key Mass Fragments for this compound (Molecular Weight: 217.30 g/mol).

| m/z | Proposed Ion Structure | Fragmentation Pathway |

| 218.15 | [C₁₄H₁₉NO + H]⁺ | Protonated molecular ion |

| 119.05 | [C₆H₅CH₂CO]⁺ | α-cleavage at the C4-carbonyl bond, forming the phenylacetyl cation. |

| 100.11 | [C₅H₁₂N]⁺ | Cleavage of the C4-carbonyl bond with charge retention on the piperidine fragment. |

| 91.05 | [C₇H₇]⁺ | Formation of the tropylium (B1234903) ion, a common fragment from benzyl (B1604629) groups. |

| 84.08 | [C₅H₈N]⁺ | Loss of the entire phenylacetyl substituent, followed by rearrangement and loss of H₂. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying the functional groups present in a molecule. nih.govnih.gov The spectrum for this compound is characterized by several key absorption bands that confirm its structure.

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl stretch appears in the region of 1700-1725 cm⁻¹. libretexts.orglibretexts.org The exact position depends on the molecular environment.

N-H Stretch: The secondary amine in the piperidine ring gives rise to a moderate absorption band in the 3200-3500 cm⁻¹ region. core.ac.uk If the N-H group is involved in hydrogen bonding, this peak becomes broader and shifts to a lower wavenumber. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring and the methylene (B1212753) group appear as strong bands just below 3000 cm⁻¹. libretexts.org

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the piperidine ring typically appears in the 1000-1250 cm⁻¹ region.

The presence and characteristics (position, width, intensity) of these bands can provide insights into intermolecular interactions, such as hydrogen bonding. For example, in the solid state or in concentrated solutions, a broad N-H stretching band would indicate the presence of N-H···O=C hydrogen bonds between molecules. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3200-3500 | N-H stretch | Secondary Amine | Medium |

| 3000-3100 | C-H stretch | Aromatic | Medium |

| 2850-2960 | C-H stretch | Aliphatic (CH, CH₂) | Strong |

| 1700-1725 | C=O stretch | Ketone | Strong |

| 1450-1600 | C=C stretch | Aromatic Ring | Variable |

| 1000-1250 | C-N stretch | Amine | Medium |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. However, derivatives of this compound can be made chiral by introducing substituents that create one or more stereocenters, for instance, on the piperidine ring or the phenylethyl side chain. nih.govrsc.org For these chiral derivatives, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are invaluable for assigning the absolute configuration.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum shows positive or negative peaks, known as Cotton effects, which are associated with the electronic transitions of the molecule's chromophores. The primary chromophores in this class of compounds are the phenyl ring and the carbonyl group.

The n→π* electronic transition of the ketone's carbonyl group is particularly sensitive to its stereochemical environment. The sign of the Cotton effect for this transition (typically observed around 280-300 nm) can often be predicted using empirical rules, such as the octant rule. By analyzing the spatial arrangement of substituents relative to the nodal planes of the carbonyl group, the octant rule can correlate the observed sign of the Cotton effect to the absolute configuration of the stereocenters near the carbonyl group. This analysis is a powerful, non-destructive method for stereochemical assignment in chiral piperidinone derivatives. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Phenyl 1 Piperidin 4 Yl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like 2-Phenyl-1-(piperidin-4-yl)ethan-1-one. nanobioletters.comresearchgate.netresearchgate.net These computational methods provide insights into the molecule's stability, reactivity, and potential interaction sites. nih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nanobioletters.comnih.gov

Furthermore, the Molecular Electrostatic Potential (MEP) is calculated to map the charge distribution on the molecule's surface. MEP plots reveal electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, prone to nucleophilic attack), thereby identifying the most probable sites for intermolecular interactions. researchgate.netscielo.org.mx

| Descriptor | Definition | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons |

| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the ability to accept electrons |

This table presents key quantum chemical descriptors and their significance. The values are typically calculated using DFT methods like B3LYP with a suitable basis set.

Conformational Landscape Analysis and Energy Minima Identification

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify all possible spatial arrangements of the atoms and determine their relative stabilities. The piperidine (B6355638) ring, a core feature of this molecule, can adopt several conformations, most notably the chair, boat, and twist-boat forms.

Computational methods are employed to explore the potential energy surface (PES) of the molecule to locate stable conformers, which correspond to energy minima on this surface. researchgate.net A PES scan involves systematically changing specific dihedral angles and calculating the corresponding energy, allowing for the identification of the most energetically favorable conformations. researchgate.net For piperidine-based structures, the chair conformation is generally the most stable due to the minimization of angular and torsional strain. researchgate.net

The orientation of the substituents on the piperidine ring (in this case, the 2-phenylethanone group at the 4-position) can be either axial or equatorial. The relative energy of these conformers is critical, as the lowest-energy conformer (global minimum) is the most populated state and often dictates the molecule's primary interaction mode with biological targets. nih.gov In some substituted piperazines, the axial conformation has been found to be preferred. nih.gov

| Conformer | Dihedral Angles | Relative Energy (kcal/mol) | Stability |

| Chair (Equatorial) | C-C-N-C ≈ ±60° | 0.00 (Reference) | Most Stable |

| Chair (Axial) | C-C-N-C ≈ ±60° | 0.5 - 2.0 | Less Stable |

| Twist-Boat | Varies | 5.0 - 6.0 | Unstable Intermediate |

| Boat | Varies | 6.0 - 7.0 | Least Stable (Transition State) |

This table provides a representative comparison of the relative energies for different conformations of a substituted piperidine ring. The exact values depend on the specific substituents and the computational method used.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations often model molecules in a static, gas-phase environment, Molecular Dynamics (MD) simulations provide a dynamic perspective by modeling the atomic motions of the molecule over time. This approach is crucial for understanding the flexibility of this compound and its interactions within a realistic biological environment, such as in the presence of a solvent.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of particles change over time. This allows for the analysis of conformational transitions, molecular flexibility, and the formation of intermolecular interactions like hydrogen bonds.

A significant application of MD is the study of solvent effects. The presence of solvent molecules, particularly water in biological systems, can profoundly influence a molecule's conformation and reactivity. nih.govchemrxiv.org Explicit solvent models in MD simulations surround the solute with individual solvent molecules, offering a more accurate representation than implicit (continuum) models. nih.gov Studies have shown that solvation can lower the free energy barriers of activation for chemical reactions and stabilize certain conformations over others. nih.govchemrxiv.org For example, polar solvents might stabilize a more polar conformer of the molecule through favorable electrostatic interactions. chemrxiv.org

| Property | Gas Phase (In Vacuo) | Nonpolar Solvent (e.g., Xylene) | Polar Solvent (e.g., Water) |

| Conformational Preference | Depends solely on intramolecular forces | May favor less polar conformers | May favor more polar conformers via H-bonding |

| Free Energy Barrier (Activation) | Highest | Lowered due to solvation | Significantly lowered due to solvation |

| Molecular Flexibility | Unrestricted | Moderately restricted | Restricted by solvent shell interactions |

| Intermolecular Interactions | None | van der Waals forces | Hydrogen bonding, electrostatic interactions |

This table illustrates the general influence of the environment on the dynamic and reactive properties of a molecule as studied by MD simulations.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data for this compound. DFT and Time-Dependent DFT (TD-DFT) are the most common methods for calculating parameters associated with Nuclear Magnetic Resonance (NMR), infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. nanobioletters.comresearchgate.netresearchgate.net

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. By calculating the magnetic shielding tensors for the optimized molecular geometry, these methods help in the assignment of complex experimental NMR spectra. researchgate.netscienceopen.com

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to atomic displacements. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the C=O stretch of the ketone or the N-H stretch of the piperidine ring. researchgate.netresearchgate.net

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra by determining the energies of electronic transitions from the ground state to various excited states. This allows for the calculation of the maximum absorption wavelength (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum. nanobioletters.commdpi.com

Comparing computationally predicted spectra with experimental results serves as a robust method for confirming the synthesized structure of a compound. researchgate.netresearchgate.net

| Spectroscopic Parameter | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) (DFT/B3LYP) | Assignment |

| ν(N-H) | ~3350 | ~3450 | N-H stretching (piperidine) |

| ν(C-H aromatic) | ~3060 | ~3075 | C-H stretching (phenyl) |

| ν(C-H aliphatic) | ~2940 | ~2955 | C-H stretching (piperidine, ethyl) |

| ν(C=O) | ~1710 | ~1685 | C=O stretching (ketone) |

| ν(C=C) | ~1600 | ~1605 | C=C stretching (aromatic) |

This table shows a representative comparison between experimental and calculated IR vibrational frequencies for functional groups expected in this compound. Calculated frequencies are often scaled to better match experimental values.

In Silico Modeling of Structure-Activity Relationships (SAR) for this compound Analogs

In silico modeling plays a pivotal role in modern drug discovery by predicting how modifications to a lead compound, such as this compound, will affect its biological activity. This process, known as Structure-Activity Relationship (SAR) modeling, helps prioritize the synthesis of new analogs with improved potency and selectivity. dartmouth.edusemanticscholar.orgnih.gov

One major approach is Quantitative Structure-Activity Relationship (QSAR) modeling. mdpi.comnih.gov QSAR studies establish a mathematical correlation between the physicochemical properties (descriptors) of a series of compounds and their biological activity. nih.gov Descriptors can include electronic (e.g., partial charge), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. A robust QSAR model can then be used to predict the activity of novel, unsynthesized analogs. nih.govnih.gov

Molecular docking is another powerful in silico technique used to predict the preferred binding mode of a ligand to a biological target (e.g., a receptor or enzyme). mdpi.comnih.gov By simulating the interaction between analogs of this compound and a target's active site, docking can identify key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions. nih.gov This information is invaluable for designing new derivatives with enhanced binding affinity. For example, docking might reveal that adding a hydrogen bond donor to the phenyl ring could increase binding potency.

These computational SAR approaches accelerate the drug design cycle by focusing synthetic efforts on compounds that are most likely to succeed, thereby saving time and resources. nih.govmdpi.com

| Analog Modification (Substitution on Phenyl Ring) | Predicted Change in Binding Affinity (Hypothetical) | Rationale from In Silico Modeling |

| None (Parent Compound) | Reference | Baseline interaction profile |

| 4'-Hydroxy (-OH) | Increase | Potential for a new hydrogen bond with an acceptor in the active site |

| 4'-Methoxy (-OCH₃) | Slight Increase/Decrease | Balances steric bulk with potential polar interactions |

| 4'-Chloro (-Cl) | Increase | Favorable hydrophobic and electrostatic interactions |

| 4'-Methyl (-CH₃) | Decrease | Steric clash with a residue in the binding pocket |

| 4'-Nitro (-NO₂) | Significant Increase | Strong electron-withdrawing effects and potential for H-bonding |

This table provides a hypothetical example of an SAR study for analogs of this compound, illustrating how in silico modeling can predict the impact of structural modifications on biological activity.

Mechanistic Investigations of Molecular Interactions and Biochemical Target Engagement of 2 Phenyl 1 Piperidin 4 Yl Ethan 1 One

In Vitro Enzyme Inhibition Studies and Kinetic Analysis

No published studies were identified that specifically investigate the in vitro enzyme inhibitory activity of 2-Phenyl-1-(piperidin-4-yl)ethan-1-one. Consequently, data regarding its potency (such as IC₅₀ or Kᵢ values), mechanism of inhibition (e.g., competitive, non-competitive), or detailed kinetic analyses are not available.

Receptor Binding Profiling and Affinity Determination in Cellular Assays (in vitro, non-human)

There is no available data from in vitro cellular assays detailing the receptor binding profile of this compound. Information on its affinity (K d or Kᵢ values) and selectivity for specific biological receptors remains uncharacterized in non-human cellular models.

Protein-Ligand Docking and Molecular Recognition Simulations

No computational studies or molecular modeling simulations focusing on the interaction between this compound and specific protein targets have been published. As a result, there are no predictive data on its binding modes, interaction energies, or key molecular recognition features with any biological macromolecules.

Investigation of Modulatory Effects on Biochemical Pathways (in vitro cell-free or cell-based systems)

Research on the effects of this compound on biochemical pathways in in vitro systems has not been reported. There is no information regarding its potential to modulate signaling cascades, metabolic pathways, or other cellular processes in either cell-free or cell-based experimental setups.

Biorelevant Transformation Pathways and Metabolite Identification (non-clinical, in vitro or animal models focusing on enzymatic processes)

There are no available studies on the metabolic fate of this compound in non-clinical models. The enzymatic transformation pathways, resulting metabolites, and the enzymes responsible for its biotransformation have not been identified or characterized.

Applications and Emerging Roles of 2 Phenyl 1 Piperidin 4 Yl Ethan 1 One in Chemical Research

Utility as a Versatile Synthetic Intermediate and Building Block

The primary role of 2-Phenyl-1-(piperidin-4-yl)ethan-1-one in chemical research is as a versatile intermediate for the synthesis of more complex molecules, particularly those with pharmacological relevance. nih.gov The piperidin-4-one nucleus is a key precursor in the synthesis of a new generation of highly active narcotic analgesics, including fentanyl analogues. researchgate.net The compound's utility stems from the reactivity of its constituent functional groups: the piperidine (B6355638) nitrogen and the carbonyl group.

The secondary amine of the piperidine ring can undergo a variety of reactions, such as N-alkylation, N-acylation, and N-arylation, allowing for the introduction of diverse substituents. The carbonyl group is also a key reactive site, susceptible to nucleophilic attack. It can be reduced to a hydroxyl group, converted into an oxime, or serve as a handle for condensation reactions to build more elaborate molecular architectures. biomedpharmajournal.org For instance, piperidin-4-ones can be condensed with thiosemicarbazide (B42300) to form thiosemicarbazone derivatives, a reaction used to generate compounds with potential antimicrobial activities. biomedpharmajournal.org

These transformations enable the use of the this compound scaffold to create libraries of compounds for drug discovery and development. mdpi.comnih.gov A series of 2,6-diaryl-3-methyl-4-piperidones, synthesized through Mannich reactions, have been used as templates for developing novel antimicrobial agents. biomedpharmajournal.org The strategic modification of the piperidin-4-one core allows chemists to fine-tune the steric and electronic properties of the final molecules to optimize their interaction with biological targets. nih.gov

| Functional Group | Reaction Type | Potential Products/Derivatives |

| Piperidine N-H | N-Alkylation, N-Acylation | Substituted piperidines with diverse functional groups at the nitrogen atom. |

| Carbonyl C=O | Reduction | 4-hydroxypiperidine derivatives. |

| Carbonyl C=O | Condensation (e.g., with hydrazines) | Hydrazones, oximes, and other heterocyclic systems. biomedpharmajournal.org |

| Carbonyl C=O | Wittig Reaction | 4-alkylidenepiperidine derivatives. |

| α-Carbon | Enolate formation and alkylation | Substituted piperidin-4-ones with functionality at the 3- and 5-positions. |

This interactive table summarizes potential synthetic transformations of the this compound core.

Exploration in Catalysis and Ligand Design

While direct catalytic applications of this compound itself are not extensively reported, its piperidine framework is a valuable structural motif in the design of ligands for transition metal catalysis. The nitrogen and oxygen atoms within the molecule and its derivatives can act as donor atoms to coordinate with metal ions, forming stable complexes. uniroma1.itresearchgate.net

Research has shown that ligands incorporating the piperidine scaffold can be complexed with a range of metals, including magnesium, zinc, copper, nickel, iridium, and platinum. uniroma1.itrsc.org For example, ligands based on 2-(aminomethyl)piperidine (B33004) have been successfully coordinated to Mg(II) and Zn(II) centers. rsc.org Similarly, iridium complexes featuring piperidine as a ligand have been synthesized and characterized. These metal complexes are investigated for various catalytic applications. The aforementioned Mg(II) and Zn(II) complexes demonstrated good activity as catalysts for the ring-opening polymerization of rac-lactide, a process for producing biodegradable polyesters. rsc.org Furthermore, metal-salophen complexes containing piperidine groups have been synthesized with Cu(II) and Ni(II) and evaluated for their ability to bind to DNA. uniroma1.it

The versatility of the this compound structure allows for its derivatization into multidentate ligands. By chemically modifying the core structure, researchers can design ligands with specific steric and electronic properties to control the reactivity and selectivity of the metal center in a catalytic cycle.

| Metal Center | Piperidine-Based Ligand Type | Investigated Application | Reference |

| Mg(II), Zn(II) | 2-(aminomethyl)piperidine derivatives | Ring-opening polymerization of rac-lactide | rsc.org |

| Cu(II), Ni(II), Pt(II), Zn(II) | Salophen ligands with ethyl-piperidine substituents | DNA binding | uniroma1.it |

| Ir(III) | Piperidine | Models for hydrodenitrogenation reactions | |

| Fe(II), Co(II), Ni(II), Cu(II) | Piperidine dithiocarbamate | General coordination chemistry | researchgate.net |

This interactive table provides examples of metal complexes derived from piperidine-based ligands and their applications.

Role in Supramolecular Chemistry and Host-Guest Interactions

The application of this compound in the fields of supramolecular chemistry and host-guest interactions is not a widely documented area of research. However, the molecule possesses key structural features that suggest a potential for engaging in the non-covalent interactions that govern molecular recognition and self-assembly.

The molecule contains several sites capable of forming hydrogen bonds: the piperidine N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. The phenyl ring provides a region of electron density that can participate in π-π stacking or cation-π interactions. These fundamental interactions are the basis for constructing larger, ordered supramolecular assemblies. In principle, derivatives of this compound could be designed to act as guests that bind within the cavities of larger host molecules or to self-assemble into well-defined architectures like gels, liquid crystals, or molecular cages. This remains an emerging and largely unexplored area for this specific compound.

Potential in Materials Science and Polymer Chemistry

The potential for this compound in materials science and polymer chemistry is primarily linked to its role as a building block that can be incorporated into larger polymeric structures or used to create functional materials. As with catalysis, this often involves the use of derivatives rather than the parent compound itself.

A notable example of the piperidine scaffold's utility in polymer chemistry is in the development of catalysts for polymerization reactions. As mentioned previously, magnesium and zinc complexes bearing ligands derived from 2-(aminomethyl)piperidine are effective catalysts for the ring-opening polymerization of rac-lactide. rsc.org This demonstrates that the piperidine core can be part of a catalytic system to produce polymers like polylactic acid (PLA), a widely used biodegradable and biocompatible thermoplastic. By modifying the ligand structure around the metal center, it is possible to influence the properties of the resulting polymer, such as its molecular weight and stereochemistry. This highlights the potential of using derivatives of this compound to create new initiators or catalysts for synthesizing advanced polymeric materials.

Analytical Method Development for Research Purity and Reaction Monitoring

Beyond basic structural identification, a range of analytical methods are employed to ensure the purity of this compound and to monitor its synthesis and subsequent reactions. These methods are critical for quality control in both research and pharmaceutical development.

Chromatographic Techniques: Thin-layer chromatography (TLC) is a common, rapid technique used to monitor the progress of a chemical reaction by separating the starting materials, intermediates, and products. rdd.edu.iq For more precise analysis and purification, High-Performance Liquid Chromatography (HPLC) is the method of choice. The development of a robust LC-MS (Liquid Chromatography-Mass Spectrometry) method is crucial for determining the content of piperidine-related genotoxic impurities in active pharmaceutical ingredients (APIs). nih.gov

Mass Spectrometry: LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of metabolites and impurities. rsc.orgnih.gov In the context of drug development, molecules containing a piperidine ring can undergo metabolic bioactivation to form reactive iminium intermediates. rsc.orgnih.gov LC-MS/MS methods, often involving the use of trapping agents like potassium cyanide, are developed to detect and characterize these unstable intermediates, which is essential for understanding potential drug toxicity. nih.gov

Spectroscopic Techniques: While ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are standard tools for confirming the identity and structure of synthesized piperidin-4-one derivatives, advanced NMR techniques offer deeper analytical capabilities. rdd.edu.iq Quantitative NMR (qNMR) has emerged as a high-precision method for purity determination and is used in the preparation of certified reference materials. mdpi.com It allows for direct purity assessment by comparing the analyte signal to that of a certified internal standard, establishing metrological traceability. mdpi.com

| Analytical Method | Application in Research | Purpose Beyond Basic Identification | Reference |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Rapidly assessing reaction completion and identifying byproducts. | rdd.edu.iq |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Impurity Profiling | Quantifying trace-level genotoxic impurities like residual piperidine. | nih.gov |

| Tandem Mass Spectrometry (LC-MS/MS) | Metabolic Studies | Identifying and characterizing unstable reactive metabolites (e.g., iminium ions). | rsc.orgnih.gov |

| Quantitative NMR (qNMR) | Purity Assessment | High-precision purity determination for creating certified reference materials. | mdpi.com |

This interactive table summarizes advanced analytical methods and their specific applications for piperidin-4-one intermediates.

Challenges, Future Directions, and Unexplored Avenues in 2 Phenyl 1 Piperidin 4 Yl Ethan 1 One Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine-containing compounds, including 2-Phenyl-1-(piperidin-4-yl)ethan-1-one, has traditionally relied on established methods such as the Mannich condensation. chemrevlett.com However, the increasing emphasis on green chemistry principles necessitates the development of more sustainable and efficient synthetic routes. researchgate.net Future research in this area should focus on several key challenges and opportunities:

Atom Economy and Waste Reduction: Many current synthetic protocols for piperidine (B6355638) derivatives may generate significant waste. Future methodologies should aim to maximize atom economy by designing reactions where the majority of atoms from the reactants are incorporated into the final product.

Catalytic and Asymmetric Approaches: The use of chiral ligands and catalysts in reactions like asymmetric hydrogenation can provide enantiomerically enriched piperidines, which is crucial for studying stereospecific interactions. nih.govnih.gov A significant challenge lies in developing stable and highly selective catalysts for the synthesis of this compound and its analogs. nih.gov

Mechanochemistry and Solvent-Free Reactions: Mechanochemical synthesis, which involves reactions conducted by grinding or milling, offers a promising solvent-free alternative to traditional solution-phase chemistry. researchgate.net Exploring the application of mechanochemistry to the synthesis of this compound could lead to more environmentally friendly and efficient processes. researchgate.net

Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Investigating the translation of batch syntheses of piperidine derivatives to continuous flow systems represents a significant future direction.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, access to specific stereoisomers. | Catalyst stability and recovery, selection of appropriate ligands. nih.gov |

| Mechanochemistry | Reduced solvent use, potential for novel reactivity, energy efficiency. researchgate.net | Scalability, monitoring reaction progress, understanding reaction mechanisms. |

| Flow Chemistry | Improved safety and control, easier scalability, potential for automation. | Clogging, reagent solubility, initial setup costs. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope, cost of enzymes. |

Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is critical for optimizing existing methods and developing new ones. While general mechanisms for piperidine synthesis have been proposed, detailed mechanistic studies for this specific compound are lacking. Future research should aim to:

Identify and Characterize Intermediates: The isolation and characterization of transient intermediates in synthetic pathways can provide invaluable insights into the reaction mechanism. Techniques such as in-situ spectroscopy and trapping experiments can be employed for this purpose.

Computational Modeling of Reaction Pathways: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. This can help in understanding the factors that control regioselectivity and stereoselectivity. nih.gov

A key challenge is the often transient and reactive nature of intermediates, making their experimental detection and characterization difficult. The combination of experimental and computational approaches will be crucial in overcoming these hurdles.

Advanced Approaches to Structure-Function Relationships at the Molecular Level

Understanding how the three-dimensional structure of this compound and its derivatives relates to their chemical and physical properties is fundamental for their rational design and application. Advanced computational and experimental techniques are paving the way for a deeper understanding of these structure-function relationships.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the structural features of a series of compounds and their activities. nih.gov Developing robust QSAR models for derivatives of this compound could accelerate the identification of new compounds with desired properties. nih.gov

Molecular Docking and Dynamics Simulations: These computational tools can predict the binding modes of molecules to specific targets and provide insights into the nature of the interactions at the atomic level. nih.govnih.govnih.gov Such studies can guide the design of derivatives with enhanced affinity and selectivity.

Advanced Spectroscopic and Crystallographic Techniques: High-resolution NMR spectroscopy and X-ray crystallography are essential for determining the precise three-dimensional structures of these molecules. chemrevlett.commdpi.com This information is critical for validating computational models and understanding conformational preferences. chemrevlett.com

A significant challenge is the need for high-quality experimental data to build and validate computational models. The integration of experimental and in-silico approaches is therefore essential for advancing our understanding of structure-function relationships.

Expanding the Repertoire of Molecular Interaction Targets (non-clinical)

While much of the research on piperidine derivatives has been in the context of medicinal chemistry, there is a vast and largely unexplored potential for this compound and its analogs to interact with a wide range of non-clinical molecular targets. Future research should explore these possibilities, which could lead to applications in areas such as chemical biology and materials science.

Enzyme Inhibition: Derivatives of the piperidine scaffold have shown inhibitory activity against various enzymes, including glutaminase (B10826351) 1 (GLS1) and carbonic anhydrases. nih.govnih.gov Screening this compound and its analogs against a broader range of enzymes could uncover novel inhibitors for use as research tools.

Protein-Protein Interaction (PPI) Modulation: Small molecules that can disrupt or stabilize protein-protein interactions are of great interest. Piperidine-containing molecules have been investigated as inhibitors of the PCSK9/LDLR interaction. nih.gov Exploring the potential of this compound derivatives to modulate other PPIs is a promising avenue for research.

Receptor Binding: The piperidine nucleus is a common feature in molecules that bind to various receptors. Investigating the binding of this compound derivatives to different receptor subtypes could lead to the development of selective probes for studying receptor function.

Materials Science Applications: The structural features of this compound could be exploited in the design of new materials. For example, its ability to coordinate with metal ions could be utilized in the development of novel catalysts or sensors. researchgate.netmdpi.com

The table below summarizes some of the non-clinical molecular targets that have been investigated for piperidine-containing compounds, suggesting potential avenues for this compound research.

| Target Class | Specific Example | Potential Application (Non-Clinical) |

| Enzymes | Glutaminase 1 (GLS1) nih.gov | Biochemical probe for studying cancer metabolism. |

| Enzymes | Carbonic Anhydrases nih.gov | Tool for studying physiological pH regulation. |

| Enzymes | Monoacylglycerol Lipase (MAGL) researchgate.net | Research tool for investigating the endocannabinoid system. |

| Protein-Protein Interactions | PCSK9/LDLR nih.gov | Chemical probe for studying cholesterol homeostasis. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design (non-clinical)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical research. nih.gov These technologies can significantly accelerate the discovery and design of new compounds with desired properties, and their application to this compound research holds immense promise.

Predictive Modeling: AI/ML algorithms can be trained on existing data to predict a wide range of properties for new, virtual compounds, including their synthetic accessibility, physical properties, and potential to interact with specific molecular targets. nih.govscitechdaily.com

De Novo Design: Generative AI models can design entirely new molecules with optimized properties. This could be used to generate novel derivatives of this compound that are predicted to have high affinity for a particular target.

Reaction Prediction and Synthesis Planning: Machine learning models can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. scitechdaily.com This could greatly facilitate the synthesis of new derivatives of this compound.

High-Throughput Virtual Screening: AI/ML can be used to screen vast virtual libraries of compounds to identify those with the highest probability of being active against a target of interest, thus prioritizing experimental efforts. nih.govmdpi.com

| AI/ML Application | Potential Impact on this compound Research |

| Predictive Modeling | Faster identification of derivatives with desired physicochemical properties. nih.gov |

| De Novo Design | Generation of novel molecular scaffolds with potentially enhanced activity. |

| Reaction Prediction | Optimization of synthetic routes and discovery of new synthetic methods. scitechdaily.com |

| Virtual Screening | Rapid identification of potential interaction partners from large compound libraries. nih.govmdpi.com |

The primary challenge in this area is the need for large, high-quality datasets to train the AI/ML models. The generation and curation of such datasets for this compound and related compounds will be a critical step in harnessing the full potential of these powerful computational tools.

Q & A

Q. How can computational docking predict interactions between this compound and neurological targets (e.g., serotonin receptors)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.